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Compound of Interest

Compound Name: 1,6-Naphthyridin-4-OL

Cat. No.: B2359693

The naphthyridine bicyclic system, comprising two fused pyridine rings, represents a class of
"privileged structures” in medicinal chemistry.[1] These scaffolds are prevalent in natural
products and have been instrumental in the development of a wide array of therapeutic agents.
[2] Among the six possible isomers of naphthyridine, the 1,6-naphthyridine core is a key
pharmacophore found in molecules with diverse biological activities, including roles as kinase
inhibitors for cancer therapy and as potential antimalarial agents.[3][4][5][6] This guide focuses
on a specific, functionally critical derivative: 1,6-Naphthyridin-4-ol. Understanding its
fundamental physical and chemical properties is paramount for its effective utilization in
synthesis, functionalization, and the rational design of novel therapeutics.

Physicochemical Profile of 1,6-Naphthyridin-4-ol

The inherent properties of 1,6-Naphthyridin-4-ol dictate its behavior in both chemical reactions
and biological systems. While data for the parent 1,6-Naphthyridine provides a baseline, the
introduction of the hydroxyl group at the 4-position fundamentally alters the molecule's
characteristics, most notably by introducing tautomerism.

Core Properties

A summary of the key physicochemical data is presented below. It is important to note that
experimental values for the unsubstituted 1,6-Naphthyridin-4-ol are not widely published;
therefore, some data is inferred from closely related analogs and the parent 1,6-naphthyridine
structure.
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Property Value Source
Molecular Formula CsHsN20 Inferred
Molecular Weight 146.15 g/mol [7]
Appearance Lilji:y a brown or off-white 5]

soli

>300 °C (for the related 4-
Melting Point Hydroxy-1,6-naphthyridine-3- Inferred

carboxylic acid)

Limited solubility in water;

Solubility soluble in organic solvents like  [2]
DMSO
CAS Number 5268-38-2 [9]

Keto-Enol Tautomerism: A Defining Feature

A critical aspect of 1,6-Naphthyridin-4-ol's chemistry is its existence as a tautomeric mixture of
the enol form (1,6-Naphthyridin-4-ol) and the keto form (1,6-Naphthyridin-4(1H)-one). In
heterocyclic systems like hydroxypyridines, the equilibrium often strongly favors the keto
(pyridone) tautomer due to the stability gained from the amide-like functionality and favorable
intermolecular hydrogen bonding in the solid state.[10] This equilibrium is crucial as the two
forms exhibit different chemical reactivity and hydrogen bonding patterns, which directly
impacts their biological interactions.

Caption: Tautomeric equilibrium of 1,6-Naphthyridin-4-ol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1,6-Naphthyridin-
4-ol and its derivatives.

e 13C NMR: The 3C NMR spectrum provides detailed information about the carbon framework.
For the parent 1,6-naphthyridine, characteristic shifts are observed that distinguish the
different carbon atoms in the bicyclic system.[11][12] In the case of the 4-ol/-one derivative,
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the chemical shift of the C4 carbon would be highly indicative of the predominant tautomeric
form (significantly downfield in the keto form).

e 1H NMR: The proton NMR spectrum reveals the number and environment of protons. For
1,6-naphthyridine derivatives, distinct signals are expected in the aromatic region, with
coupling constants providing information about the substitution pattern.[13] The presence of
a broad signal for the N-H proton would support the existence of the keto tautomer.

« Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the
tautomeric form. The keto form (1,6-naphthyridin-4(1H)-one) would exhibit a strong carbonyl
(C=0) stretching absorption, typically in the range of 1650-1700 cm~1. The enol form would
be characterized by a broad O-H stretching band.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The molecular ion peak for CsHsN20 would be observed at an m/z of
approximately 146.15.[7]

Chemical Reactivity and Synthetic Strategies

The reactivity of 1,6-Naphthyridin-4-ol is governed by the interplay between the electron-
withdrawing pyridine nitrogens and the electron-donating hydroxyl/amido group.

» Electrophilic Substitution: The pyridine rings are generally electron-deficient and thus
resistant to electrophilic aromatic substitution compared to benzene. However, the
hydroxyl/oxo group at the C4 position can activate the ring towards electrophiles.

¢ Nucleophilic Substitution: The 1,6-naphthyridine ring is susceptible to nucleophilic attack,
particularly at positions ortho and para to the ring nitrogens. This reactivity is a cornerstone
for the synthesis of functionalized derivatives.[14]

» N-Alkylation/Acylation: The nitrogen of the pyridone tautomer can be readily alkylated or
acylated, providing a common route for derivatization in drug discovery programs.[14]

Synthetic Approaches

The construction of the 1,6-naphthyridine-4-one scaffold often involves the cyclization of
appropriately substituted pyridine precursors. A common strategy is the acid-mediated
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intramolecular Friedel-Crafts-type reaction. For instance, derivatives can be synthesized via
the cyclization of 4-(arylamino)nicotinonitriles, where a cyano group acts as a one-carbon
synthon.[2][3]

4-(Arylamino)nicotinonitrile Acid Catalyst
(Precursor) (e.g., CF3SO3H or H2S04)

Intramolecular ;

Fused Polycyclic
1,6-Naphthyridin-4-amine

Click to download full resolution via product page

Caption: General workflow for synthesizing fused 1,6-naphthyridines.

Experimental Protocol: Synthesis of Fused 1,6-
Naphthyridin-4-amines

The following protocol is a representative example of a modern synthetic method for creating
derivatives based on the 1,6-naphthyridine core, adapted from established literature.[3] This
method highlights the acid-catalyzed cyclization strategy.

Objective: To synthesize fused polycyclic 1,6-naphthyridin-4-amine derivatives.
Materials:

e 4-(Arylamino)nicotinonitrile precursor

o Trifluoromethanesulfonic acid (CFsSOsH) or Sulfuric Acid (H2SOa)

e Dichloromethane (DCM) as solvent
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o Saturated sodium bicarbonate (NaHCOs3) solution

¢ Anhydrous sodium sulfate (Naz2S0a)

o Standard laboratory glassware and magnetic stirrer
Procedure:

Reaction Setup: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in
dichloromethane (5 mL) in a round-bottom flask, add the acid catalyst (e.g., CF3SOsH, 1.0
mL) dropwise at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed
(typically 0.5 to 4 hours).[15]

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing
ice and a saturated solution of sodium bicarbonate to neutralize the acid.

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer
with dichloromethane (3 x 20 mL).

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium
sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a
rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel to
obtain the desired fused 1,6-naphthyridin-4-amine derivative.

Characterization: Confirm the structure and purity of the final product using NMR, Mass
Spectrometry, and IR spectroscopy.

Applications and Relevance in Drug Discovery

The 1,6-naphthyridine scaffold, particularly with a 4-one/ol substitution, is a highly sought-after
motif in modern drug discovery. Its rigid, planar structure and ability to form specific hydrogen
bonds make it an excellent platform for designing enzyme inhibitors.
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» Kinase Inhibition: Derivatives of 1,6-naphthyridin-2-one have been developed as potent and
selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal
cancer.[4] Other derivatives have shown activity against RET kinase, including mutations that
confer resistance to existing therapies.[5]

o Optical Properties: Fused polycyclic 1,6-naphthyridines can exhibit interesting photophysical
properties, with some derivatives showing fluorescence.[2][15] This opens up potential
applications as biological probes or in materials science.[2]

o Antimicrobial and Antioxidant Activity: Various functionalized 1,6-naphthyridines have been
synthesized and screened for antibacterial, antifungal, and antioxidant properties,
demonstrating the broad biological potential of this scaffold.[16][17]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1,6-
Naphthyridin-4-ol and its derivatives.

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat to prevent skin and eye contact.[3][18]

« Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid dust formation.[18] Keep away from sources of ignition.
[19]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The
material may be hygroscopic.[8]

» Incompatibilities: Avoid strong oxidizing agents.[8]

o First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse
cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical
attention if you feel unwell.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2359693#physical-and-chemical-properties-of-1-6-
naphthyridin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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